2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-indol-5-yl)acetamide
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Overview
Description
2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-indol-5-yl)acetamide is a complex organic compound that features a phthalazinone core linked to an indole moiety via an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-indol-5-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Phthalazinone Core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.
Coupling with Indole: The indole moiety can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Acetamide Linkage: This step involves the reaction of the phthalazinone derivative with an indole derivative in the presence of acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the carbonyl groups within the phthalazinone core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the benzyl and indole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
The compound could have potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors involved in disease pathways.
Industry
In industry, it might be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it might bind to enzymes or receptors, altering their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to signal transduction, metabolism, or cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-indol-3-yl)acetamide
- 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-indol-7-yl)acetamide
Uniqueness
The uniqueness of 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-indol-5-yl)acetamide lies in its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. This makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C25H20N4O2 |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-(3-benzyl-4-oxophthalazin-1-yl)-N-(1H-indol-5-yl)acetamide |
InChI |
InChI=1S/C25H20N4O2/c30-24(27-19-10-11-22-18(14-19)12-13-26-22)15-23-20-8-4-5-9-21(20)25(31)29(28-23)16-17-6-2-1-3-7-17/h1-14,26H,15-16H2,(H,27,30) |
InChI Key |
GMUAZPDGHISNHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)CC(=O)NC4=CC5=C(C=C4)NC=C5 |
Origin of Product |
United States |
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